Product packaging for 4-Fluoro-2-methoxycinnamic acid(Cat. No.:CAS No. 682804-98-4)

4-Fluoro-2-methoxycinnamic acid

Cat. No.: B1323039
CAS No.: 682804-98-4
M. Wt: 196.17 g/mol
InChI Key: CBAPVFYKWHSEKG-UHFFFAOYSA-N
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Description

Contextualization within the Cinnamic Acid Derivatives Landscape

Cinnamic acid and its derivatives are a broad class of organic compounds that are widespread in the plant kingdom, found in products like fruits, vegetables, and whole grains. jocpr.commdpi.com They are key intermediates in the biosynthesis of many natural products. jocpr.com The basic structure of cinnamic acid, featuring a benzene (B151609) ring attached to an acrylic acid functional group, allows for numerous modifications, resulting in a wide array of derivatives with diverse biological activities. nih.gov

Well-known naturally occurring derivatives include ferulic acid, caffeic acid, and p-coumaric acid. nih.gov These compounds and their synthetic counterparts are recognized for a variety of pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. nih.govnih.govmdpi.com The biological efficacy of these derivatives is often attributed to the nature and position of substituent groups on the phenyl ring. nih.gov For instance, hydroxyl and methoxy (B1213986) groups are common modifications that can enhance these properties. mdpi.commdpi.com The versatility of the cinnamic acid scaffold makes it a valuable starting point for the synthesis of new bioactive agents. nih.govnih.gov

Distinctive Structural Features and their Theoretical Implications

4-Fluoro-2-methoxycinnamic acid is distinguished by two specific substitutions on its core phenyl ring: a fluorine atom at the 4-position and a methoxy group at the 2-position. These features have significant theoretical implications for the molecule's physicochemical properties and biological activity.

Fluorine Substitution: The fluorine atom at the para-position is a strong electron-withdrawing group. ontosight.ai This substitution can significantly alter the electronic distribution of the molecule, which may influence its reactivity and ability to interact with biological targets. ontosight.ai The presence of fluorine has been shown to enhance the anti-tuberculosis activity in some cinnamic acid derivatives. mdpi.com Furthermore, the stability of the carbon-fluorine (C-F) bond can make the compound more resistant to metabolic degradation. guidechem.com

Methoxy Substitution: The methoxy group (-OCH3) is generally considered an electron-donating group. ontosight.ai Its presence and position on the phenyl ring are crucial for determining biological activity. nih.gov For example, a methoxy group at the para-position of cinnamic acid is a key structural element for high antidiabetic activity. nih.gov In this compound, the methoxy group is at the ortho-position relative to the acrylic acid side chain. This positioning can influence the molecule's conformation and its interaction with enzyme active sites or cellular membranes. mdpi.com

The combination of an electron-withdrawing fluorine and an electron-donating methoxy group on the same aromatic ring creates a unique electronic environment that can lead to novel biological activities not observed in simpler derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property This compound (Predicted) 3-Fluoro-4-methoxycinnamic acid 4-Fluorocinnamic acid 4-Methoxycinnamic acid
Molecular Formula C10H9FO3 C10H9FO3 biosynth.com C9H7FO2 ontosight.ai C10H10O3 cymitquimica.com
Molecular Weight 196.18 g/mol 196.18 g/mol biosynth.com 166.15 g/mol guidechem.com 178.18 g/mol cymitquimica.com
Appearance Crystalline Powder - White Crystalline Solid ontosight.ai White to Off-White Crystalline Solid cymitquimica.com

| Key Substituents | 4-Fluoro, 2-Methoxy | 3-Fluoro, 4-Methoxy ontosight.ai | 4-Fluoro ontosight.ai | 4-Methoxy cymitquimica.com |

Note: Data for this compound is based on theoretical calculations and comparison with structurally similar compounds, as specific experimental data is limited in the searched literature.

Current Research Significance and Future Directions for the Chemical Compound

While direct and extensive research specifically on this compound is not widely published, its significance can be inferred from studies on related compounds. The unique substitution pattern suggests it is a promising candidate for investigation in several fields.

Medicinal Chemistry: Cinnamic acid derivatives are actively explored for drug development. ontosight.ai The presence of a methoxy group is associated with antifungal, anti-inflammatory, and neuroprotective properties in compounds like 4-methoxycinnamic acid (MCA). nih.govresearchgate.net Fluorinated compounds are also of high interest in medicinal chemistry; for example, 4-fluorocinnamic acid derivatives have been studied for their potential antimicrobial and anticancer activities. ontosight.ai Therefore, this compound represents a logical next step for synthesizing novel therapeutic agents that could combine or enhance these known biological effects. Future research should focus on its synthesis and evaluation against various biological targets, including microbial enzymes, inflammatory pathway proteins, and cancer cell lines.

Materials Science: Fluorinated cinnamic acids, such as 4-fluorocinnamic acid, have applications beyond biology. ontosight.ai Their unique photosensitivity makes them useful as photosensitizers in liquid crystal displays and in the synthesis of specialized polymers. ontosight.aiguidechem.com The specific electronic properties conferred by the fluoro and methoxy groups in this compound could be harnessed to develop new functional materials with tailored optical or electrical characteristics.

The future of research on this compound lies in its synthesis and thorough characterization. Exploring its biological activities, particularly as an antimicrobial, anti-inflammatory, or antidiabetic agent, is a key direction. Furthermore, its potential application as a building block in materials science warrants investigation.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Cinnamic acid
Ferulic acid
Caffeic acid
p-Coumaric acid
3-Fluoro-4-methoxycinnamic acid
4-Fluorocinnamic acid
4-Methoxycinnamic acid
4-Fluoro-2-methoxybenzoic acid
4-fluorobenzaldehyde
Acetic anhydride
Malonic acid
p-Anisaldehyde
Pyridine
Piperidine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO3 B1323039 4-Fluoro-2-methoxycinnamic acid CAS No. 682804-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAPVFYKWHSEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695360
Record name 3-(4-Fluoro-2-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-98-4
Record name 3-(4-Fluoro-2-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Derivatization Strategies

Established Synthetic Routes for Cinnamic Acid Derivatives

The synthesis of the cinnamic acid scaffold is a well-documented area of organic chemistry, with numerous methods developed over the years. These can be broadly categorized into classical and modern catalytic approaches.

Classical Approaches in Cinnamate (B1238496) Synthesis

Historically, the preparation of cinnamic acid and its derivatives has been dominated by several name reactions that form the carbon-carbon double bond. These methods are foundational in organic synthesis. nih.govresearchgate.net

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid. It is one of the most common and straightforward methods for synthesizing cinnamic acid itself, typically starting from benzaldehyde. nih.gov

Knoevenagel Condensation : A versatile method, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic acid or its esters), catalyzed by a weak base such as an amine (like pyridine with a piperidine co-catalyst). nih.govatlantis-press.com This reaction is widely used for preparing substituted cinnamic acids. atlantis-press.comchemicalbook.com

Claisen Condensation : While more commonly associated with ester condensation, a variation known as the Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with an aliphatic aldehyde or ketone in the presence of a base to form an α,β-unsaturated product, which is structurally related to the cinnamic acid framework.

Following the formation of the cinnamic acid backbone, classical derivatization often involves the carboxyl group. Fischer esterification, which uses an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method to produce cinnamate esters. nsf.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or phosphorus pentachloride (PCl₅), which can then readily react with alcohols or amines to form esters and amides, respectively. beilstein-journals.orggoogle.com

Modern Catalytic Methods for Olefination and Carboxylation in Fluoro-Cinnamate Synthesis

Modern organic synthesis has introduced more sophisticated and efficient catalytic methods for constructing the olefinic bond and for carboxylation, providing higher selectivity and milder reaction conditions. d-nb.info

Modern Olefination Reactions : Carbonyl olefination is a cornerstone of synthetic chemistry. d-nb.info Beyond the classical Wittig reaction, other methods have gained prominence, including the Horner-Wadsworth-Emmons (HWE) reaction, which often provides excellent E-selectivity for the double bond. The Julia olefination and its variations offer alternative routes to complex olefins. d-nb.info For specific applications, transition-metal-mediated olefinations, such as the Takai-Utimoto olefination using chromium(II) reagents, provide unique reactivity. d-nb.info

Catalytic Carboxylation : The direct introduction of a carboxylic acid group using carbon dioxide as a C1 building block is a highly attractive and sustainable approach. ruhr-uni-bochum.de Modern methods have focused on the catalytic C-H carboxylation of terminal alkynes using coinage metals like copper(I) or silver(I) salts to produce propiolic acids, which can be precursors to cinnamic acids. ruhr-uni-bochum.de This avoids the need for pre-functionalized starting materials.

Synthesis of Fluoro-Cinnamates : The incorporation of fluorine atoms into organic molecules can significantly alter their properties. Modern catalytic fluorination has emerged as a powerful tool. mdpi.com While direct fluorination of the cinnamate system can be challenging, the synthesis of fluoro-cinnamates typically relies on using fluorinated precursors. However, advances in catalysis, including photoredox and electrochemical fluorination, have broadened the scope for introducing fluorine into complex molecules. mdpi.com Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are often used in conjunction with various catalytic systems to achieve site-selective fluorination. mdpi.com

Targeted Synthesis of 4-Fluoro-2-methoxycinnamic Acid and its Analogues

The specific synthesis of this compound relies on applying established condensation reactions to a precisely substituted aromatic precursor.

Precursor-Based Synthesis Pathways

The most direct and common pathway for the synthesis of this compound is the Knoevenagel condensation. This method is analogous to the synthesis of other substituted cinnamic acids, such as 4-methoxycinnamic acid. chemicalbook.com The reaction begins with a commercially available or synthesized precursor, 4-fluoro-2-methoxybenzaldehyde. This aldehyde is reacted with malonic acid in the presence of a basic catalyst system, typically pyridine with a catalytic amount of piperidine, and heated to drive the reaction to completion. The reaction proceeds via a condensation-decarboxylation sequence to yield the target α,β-unsaturated carboxylic acid.

Interactive Data Table: Knoevenagel Synthesis of this compound

Reactant 1Reactant 2Catalyst/SolventProductTypical Yield
4-fluoro-2-methoxybenzaldehydeMalonic acidPyridine/PiperidineThis compoundHigh

Custom Synthesis and Scalability in Research Applications

The Knoevenagel condensation is a robust and well-understood reaction, making it highly suitable for custom synthesis in research and development settings. The starting materials are generally accessible, and the procedure does not require specialized equipment. This methodology has been successfully conducted in gram-scale reactions for various cinnamic acid derivatives, indicating its potential for scalability to produce the quantities needed for extensive research applications. beilstein-journals.org The purification of the final product is typically straightforward, often involving simple filtration and recrystallization to obtain a solid of high purity. chemicalbook.com

Chemical Modification and Functionalization of the Chemical Compound

The structure of this compound offers several sites for chemical modification, primarily centered on the carboxylic acid functional group. Such modifications are used to create a library of related derivatives for further study.

The carboxylic acid moiety is the most common site for functionalization. Standard organic chemistry techniques can be employed to convert it into a variety of other functional groups. nih.govbeilstein-journals.org

Esterification : The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling reagents. This modification is often used to enhance the lipophilicity of the molecule. nih.govmdpi.com

Amidation : Reaction with amines, facilitated by coupling reagents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), yields the corresponding cinnamamides. beilstein-journals.org This introduces a nitrogen-containing functional group and significantly alters the molecule's chemical properties.

Acyl Halide Formation : Conversion to an acyl chloride using reagents like thionyl chloride creates a highly reactive intermediate that can be used to synthesize a wide range of esters, amides, and other acyl derivatives. beilstein-journals.org

Enzymatic Modification : A modern approach to functionalization involves the use of enzymes as biocatalysts. For example, lipase-catalyzed esterification (lipophilization) in non-polar organic solvents can produce specific esters, such as octyl methoxycinnamate, under mild conditions. mdpi.com This strategy, applied to related methoxycinnamates, demonstrates a green and selective method for derivatization. nih.govmdpi.com

Interactive Data Table: Functionalization of this compound

Reaction TypeReagentsFunctional Group Formed
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)
AmidationAmine, Coupling Agent (e.g., EDC)Amide (-CONHR)
Acyl Halide FormationThionyl Chloride (SOCl₂)Acyl Chloride (-COCl)
Enzymatic EsterificationAlcohol, LipaseSpecific Ester (-COOR)

Carboxyl Group Functionalization (e.g., Esterification, Amidation)

The carboxylic acid moiety of this compound is a prime target for chemical modification to enhance its pharmacokinetic profile or to act as a handle for conjugation. Esterification and amidation are two of the most common and versatile transformations employed for this purpose.

Esterification:

Esterification of cinnamic acid derivatives is a widely practiced strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving membrane permeability. A common method for synthesizing esters from cinnamic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Another effective method for the esterification of cinnamic acids involves the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) facilitate the formation of an active intermediate that readily reacts with alcohols to form the corresponding ester. This method is often preferred for its mild reaction conditions.

Table 1: General Conditions for Esterification of Cinnamic Acid Derivatives

MethodReagents and Conditions
Fischer-Speier EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄), Reflux
DCC CouplingAlcohol, DCC, DMAP, Dichloromethane

Amidation:

The formation of amides from the carboxyl group of this compound can lead to derivatives with altered biological activities and stabilities. Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid is typically activated first.

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. The activated carboxylic acid species then readily reacts with a primary or secondary amine to form the desired amide. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then reacts smoothly with an amine.

Table 2: Common Reagents for Amidation of Cinnamic Acid Derivatives

Activation MethodReagents
Carbodiimide CouplingAmine, EDC or DCC, with or without HOBt or HOAt
Acyl Chloride FormationSOCl₂ or (COCl)₂, followed by addition of Amine

Stereochemical Control in Synthesis of Cinnamic Acid Derivatives

The double bond in the acrylic acid side chain of this compound can exist as either the E (trans) or Z (cis) isomer. The stereochemistry of this double bond can significantly influence the molecule's shape and its interaction with biological targets. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

The majority of synthetic routes to cinnamic acid derivatives, such as the Perkin, Knoevenagel-Doebner, and Wittig reactions, predominantly yield the thermodynamically more stable E-isomer. For instance, the Knoevenagel-Doebner condensation of an aromatic aldehyde with malonic acid in the presence of a base like pyridine and piperidine typically results in the exclusive formation of the (E)-cinnamic acid derivative.

The synthesis of the less stable Z-isomer often requires more specialized techniques. One approach involves the partial hydrogenation of the corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). This method selectively reduces the alkyne to the Z-alkene. Another strategy is the photochemical E/Z isomerization, where irradiation of the E-isomer with UV light can lead to a photostationary state containing a significant proportion of the Z-isomer, which can then be separated chromatographically.

Synthesis of Specialized Conjugates and Prodrugs (e.g., Phospholipid Derivatives, Azido (B1232118) Compounds)

To enhance the therapeutic potential of this compound, it can be conjugated to other molecules to create prodrugs with improved delivery, targeting, or efficacy.

Phospholipid Derivatives:

Azido Compounds:

The introduction of an azido (N₃) group into the structure of this compound can provide a versatile chemical handle for further modifications via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A closely related compound, 3-Fluoro-4-methoxycinnamic acid, has been described as a template for the synthesis of azido compounds. biosynth.com This suggests that similar synthetic strategies could be applicable to this compound. The synthesis of an azido derivative could be achieved by nucleophilic substitution of a suitable leaving group on the aromatic ring or by conversion of the carboxylic acid to an acyl azide (B81097). This acyl azide can then undergo a Curtius rearrangement to form an isocyanate, which can be trapped with various nucleophiles to introduce the azido functionality indirectly.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Mechanisms of Antimicrobial Action in Cinnamic Acid Derivatives

Cinnamic acid and its analogues are recognized for their significant antimicrobial properties, demonstrating activity against a range of bacteria and fungi mdpi.comeurekaselect.com. The core structure, featuring a benzene (B151609) ring and an acrylic acid group, allows for modifications that can enhance or decrease this biological efficacy nih.govnih.gov.

Cell Membrane Permeabilization and Cytoplasmic Leakage

A primary mechanism for the antimicrobial action of cinnamic acid derivatives is the disruption of microbial cell membrane integrity nih.gov. These compounds, often due to their hydrophobic nature, can compromise the cell membrane, which acts as a crucial barrier between the cytoplasm and the external environment nih.govmdpi.com. This disruption leads to increased membrane permeability, affecting fluidity and causing the leakage of essential intracellular components such as ions, ATP, nucleic acids, and amino acids nih.gov.

Studies on cinnamic acid have shown that it can induce changes in bacterial cell morphology, alter the cell membrane potential, and cause the leakage of intracellular ATPase nih.gov. Similarly, other derivatives like chlorogenic acid have been observed to disrupt the cell wall permeability and depolarize the cell membranes of pathogenic bacteria such as Shigella dysenteriae mdpi.com. This loss of membrane homeostasis ultimately leads to bacterial cell inactivation and death nih.gov.

Inhibition of Fungal Cell Wall Synthesis

The antifungal action of cinnamic acid derivatives involves several mechanisms, including interference with enzymes crucial for fungal viability. A key target identified is benzoate 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi that is involved in the detoxification of aromatic compounds mdpi.comnih.gov. By inhibiting CYP53 enzymes, these derivatives disrupt essential metabolic pathways, leading to fungal growth inhibition nih.govresearchgate.net. This targeted action is a promising avenue for developing antifungal drugs with potentially fewer side effects on higher eukaryotes researchgate.net.

Furthermore, some cinnamic acid compounds have been shown to affect the integrity of the fungal cell surface and interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells researchgate.net. A reduction in ergosterol content compromises the structural integrity of the membrane, contributing to the antifungal effect.

Differential Efficacy Against Bacterial and Fungal Species

The antimicrobial potency of cinnamic acid derivatives varies significantly depending on the specific microbial species and the chemical structure of the compound nih.govmdpi.com. The nature and position of substituent groups on the phenyl ring play a critical role in determining the spectrum and efficacy of the antimicrobial activity nih.gov.

For instance, some derivatives exhibit greater potency against fungi than bacteria. Research has shown that 4-methoxycinnamic acid, a compound structurally related to 4-Fluoro-2-methoxycinnamic acid, demonstrates more potent growth inhibition against fungal species compared to both Gram-positive and Gram-negative bacteria mdpi.com. The presence of electron-withdrawing groups, such as the fluorine atom in this compound, has been noted to enhance the antifungal activity of cinnamic acid derivatives nih.gov.

Table 1: Antimicrobial Activity of Selected Cinnamic Acid Derivatives

Compound Target Microorganism Observed Effect/Activity (MIC)
Cinnamic Acid Aspergillus niger MIC: 844 µM mdpi.com
Cinnamic Acid Candida albicans MIC: 405 µM mdpi.com
4-Coumaric Acid Mycobacterium tuberculosis H37Rv Complete inhibition at 244 µM mdpi.com
4-Methoxycinnamic Acid Various Fungi & Bacteria Potent antifungal and antibacterial effects (MICs: 50.4 - 449 µM) mdpi.com
Ferulic Acid Cronobacter sakazakii Antimicrobial activity demonstrated mdpi.com
Chlorogenic Acid Candida albicans Effective through impacting the cell membrane researchgate.net

Anticancer and Antiproliferative Mechanisms

Cinnamic acid derivatives have emerged as a promising class of compounds in cancer research, exhibiting antiproliferative activity against various cancer cell lines nih.gov. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and the modulation of cell cycle progression nih.govnih.gov.

Induction of Apoptotic Pathways (e.g., Caspase Activation, Cytochrome C Release)

A key strategy in anticancer therapy is the induction of apoptosis in tumor cells, a process that is often deregulated in cancer aging-us.commdpi.com. Cinnamic acid derivatives can trigger the intrinsic apoptotic pathway, which is heavily regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins aging-us.commdpi.com. This pathway is initiated by mitochondrial disruption, leading to the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol nih.govembopress.org.

Once in the cytosol, cytochrome c associates with the apoptotic protease-activating factor-1 (Apaf-1) to form a complex known as the apoptosome rndsystems.com. This structure recruits and activates caspase-9, an initiator caspase, which in turn activates a cascade of executioner caspases, such as caspase-3 rndsystems.comresearchgate.netnih.gov. These executioner caspases are responsible for the proteolytic cleavage of numerous cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis embopress.org.

Studies on related compounds, such as alpha-cyano-4-hydroxy-3-methoxycinnamic acid, have shown that their anticancer effect correlates with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which facilitates apoptosis nih.govresearchgate.net. Similarly, dihydroxy cinnamic acid has been demonstrated to induce cancer cell death through caspase-3 mediated apoptosis semanticscholar.org.

Modulation of Cell Cycle Progression (e.g., Cyclin Expression, ERK Activation)

In addition to inducing apoptosis, cinnamic acid derivatives can exert their antiproliferative effects by interfering with the cell cycle, thereby preventing cancer cells from dividing and proliferating. The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs).

Research on methoxylated cinnamic acid esters has demonstrated an ability to inhibit the proliferation of human lung adenocarcinoma cells by promoting the downregulation of cyclin B and causing cell cycle arrest in the G2/M phase nih.gov. This effect was linked to the modulation of the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway nih.gov. Specifically, a reduction in the expression of phosphorylated-ERK was observed following treatment nih.gov. The MEK-ERK pathway is a critical signaling cascade that influences the expression of key cell cycle regulators like cyclin D1, which governs the transition from the G1 to the S phase nih.govcore.ac.ukkobe-u.ac.jp. By disrupting this pathway, cinnamic acid derivatives can halt the progression of the cell cycle and inhibit tumor growth. Further studies have shown that derivatives like dihydroxy cinnamic acid can arrest cancer cells in the S and G2/M phases of the cell cycle semanticscholar.org.

Table 2: Effects of Cinnamic Acid Derivatives on Cancer Cell Lines

Compound Derivative Cell Line Key Mechanistic Finding
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate A549 (Lung) Promoted cyclin B downregulation and G2/M cell cycle arrest; Reduced phosphorylated-ERK expression nih.gov
Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) MCF-7, T47D, MDA-231 (Breast) Induced apoptosis; Increased Bax/Bcl-2 ratio nih.govresearchgate.net
Dihydroxy cinnamic acid (Caffeic Acid) HCT-116, HCT-15 (Colon) Induced caspase-3 mediated apoptosis; Arrested cells in S and G2/M phases semanticscholar.org

Inhibition of Cellular Proliferation, Migration, and Invasion

Cinnamic acid derivatives have been investigated for their potential to inhibit key processes in cancer metastasis, such as cellular proliferation, migration, and invasion. nih.govresearchgate.net Studies on various cinnamic acid derivatives have demonstrated their inhibitory effects on cancer cells. For instance, alpha-cyano-4-hydroxy-3-methoxycinnamic acid has been shown to cause a dose- and time-dependent decrease in the proliferation of breast cancer cells (MCF-7, T47D, and MDA-231). nih.gov This compound also inhibited the migration and invasion of MDA-231 cells in vitro. nih.gov

Other derivatives, such as caffeic acid (CAA), chlorogenic acid (CHA), and ferulic acid (FA), have been found to inhibit the phorbol-12-myristate-13-acetate (PMA)-stimulated invasion of human lung adenocarcinoma A549 cells. nih.govresearchgate.net The anti-invasion potential of these compounds is linked to the suppression of MMP-9 activity. nih.govresearchgate.net Natural compounds, including certain phytochemicals, have also been shown to effectively block the migration of metastatic triple-negative breast cancer (TNBC) cells at non-toxic concentrations. nih.gov The anti-migratory properties of these compounds are partly attributed to their inhibitory effects on the phosphorylation of ERK1/2. nih.gov While these findings on related cinnamic acid structures are significant, direct studies on this compound's effects on these specific cellular processes are less documented in the provided literature.

Targeting of Specific Oncogenic Pathways (e.g., PI3Kα, EGFR Kinase Inhibition)

The targeting of specific oncogenic pathways is a key strategy in cancer therapy. Cinnamic acid derivatives have been explored as inhibitors of pathways involving enzymes like PI3Kα and EGFR kinase. The PI3K/Akt signaling pathway is a crucial regulator of cell invasion in cancer. nih.govresearchgate.net Some cinnamic acid derivatives, such as caffeic acid, chlorogenic acid, and ferulic acid, have been shown to decrease signaling in the PI3K/Akt pathway, contributing to their anti-invasive effects on lung adenocarcinoma cells. nih.govresearchgate.net

In the context of EGFR inhibition, which is a critical target in non-small cell lung cancer (NSCLC), derivatives of quinazoline are prominent. nih.govmdpi.com While this compound is not directly named as an EGFR inhibitor in the provided research, structurally related components are used in the synthesis of such inhibitors. Afatinib, a second-generation EGFR-TKI, is synthesized from 2-amino-4-fluorobenzoic acid, highlighting the role of fluorinated precursors in the development of potent kinase inhibitors. mdpi.com Some novel derivatives have shown the ability to down-regulate the phosphorylation of EGFR and downstream AKT at a molecular level. nih.gov Specifically, certain chromeno[4,3-c]pyrazol-4(2H)-one derivatives have been synthesized and evaluated as PI3Kα inhibitors, with some compounds showing potent activity against both wild-type and H1047R mutant PI3Kα. researchgate.net

Neuroprotective Action Mechanisms

Modulation of Glutamatergic Pathways

Cinnamic acid derivatives have shown potential neuroprotective effects through the modulation of glutamatergic pathways. nih.gov For example, E-p-methoxycinnamic acid (E-p-MCA), a related compound, has been found to significantly attenuate glutamate-induced neurotoxicity in primary cultures of cortical neurons. nih.gov The neuroprotective activity of E-p-MCA appears to be more effective against neurotoxicity induced by NMDA than that induced by kainic acid. nih.gov This suggests a mechanism involving partial glutamatergic antagonism. nih.gov E-p-MCA was observed to inhibit the binding of ligands to their respective sites on rat cortical membranes. nih.gov The glutamatergic projections from the medial prefrontal cortex (mPFC) to the paraventricular nucleus of the thalamus (PVT) are considered potential therapeutic targets for reducing methamphetamine reward. nih.gov

Impact on Calcium Influx and Oxidative Stress Markers

The neuroprotective effects of cinnamic acid derivatives are also linked to their ability to manage calcium homeostasis and oxidative stress. E-p-methoxycinnamic acid has been shown to diminish the calcium influx that typically accompanies glutamate-induced neurotoxicity. nih.gov This action helps to inhibit the subsequent overproduction of nitric oxide and cellular peroxide in neurons injured by glutamate. nih.gov Receptor-activated calcium influx is a critical signaling event in various cell types, including human airway smooth muscle cells. nih.gov

In terms of oxidative stress, various multi-target cinnamic acid derivatives have been synthesized and evaluated for their antioxidant activity. mdpi.comresearchgate.net These compounds have demonstrated the ability to strongly scavenge hydroxyl radicals and show remarkable inhibition of linoleic acid peroxidation. mdpi.comresearchgate.net This antioxidant activity can protect cells from damage induced by oxidative processes. nih.gov

Enzymatic Inhibition and Modulatory Effects

Tyrosinase Inhibition Profile

This compound and its related structures have been studied for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis. The presence of a 4-fluoro group on the cinnamic acid structure has been shown to enhance tyrosinase inhibition activity. nih.gov For example, a derivative compound (5g) containing this feature exhibited strong inhibition of mushroom tyrosinase with an IC50 value of 8.3 μM. nih.gov This is significantly more potent than the reference compound, kojic acid, which has an IC50 of 32.2 μM. nih.gov

The inhibitory mechanism of these compounds on mushroom tyrosinase has been investigated using L-dopa as the substrate. nih.gov Kinetic studies of other cinnamic acid derivatives, such as 4-hydroxycinnamic acid and ferulic acid, have shown that they can effectively inhibit tyrosinase activity, particularly when used in combination. nih.gov Molecular docking studies suggest that these acids interact with the active cavity of tyrosinase through amino acid residues like Ser282, His263, and Val283. nih.gov

Below is a data table comparing the tyrosinase inhibitory activity of a 4-fluoro cinnamic acid derivative to a common inhibitor.

CompoundIC50 (μM)
Compound 5g (4-fluoro derivative)8.3 nih.gov
Kojic Acid (Reference)32.2 nih.gov

α-Glucosidase Inhibition Kinetics

The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a key therapeutic strategy for managing postprandial hyperglycemia. Research into cinnamic acid derivatives has identified them as potent inhibitors of this enzyme. Specifically, p-methoxycinnamic acid (p-MCA), the parent compound of this compound, has been shown to be a highly effective inhibitor of α-glucosidase from baker's yeast.

Kinetic studies reveal that p-MCA acts as a noncompetitive inhibitor of α-glucosidase nih.gov. In noncompetitive inhibition, the inhibitor can bind to the enzyme at a site other than the active site, regardless of whether the substrate is already bound. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. This is distinct from competitive inhibition, where the inhibitor directly competes with the substrate for the active site. The inhibitory potency of p-MCA is significant, with an IC50 value substantially lower than that of the standard drug, 1-deoxynorjirimycin nih.gov. Studies suggest that the presence of a methoxy (B1213986) group at the para position of the phenyl ring is a critical feature for enhanced α-glucosidase inhibitory activity nih.gov.

CompoundTarget EnzymeIC50 Value (mM)Inhibition Type
p-Methoxycinnamic acid (p-MCA)α-Glucosidase (baker's yeast)0.044 ± 0.006Noncompetitive
p-Methoxycinnamic acid ethyl esterα-Glucosidase (baker's yeast)0.05 ± 0.03Competitive

Lipoxygenase (LOX) Inhibitory Activity

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes. The inhibition of LOX is therefore a target for anti-inflammatory therapies. Various cinnamic acid derivatives have demonstrated the ability to inhibit LOX.

Studies on a range of synthesized cinnamic acids have shown interesting lipoxygenase inhibition, with IC50 values varying based on the specific substitutions on the phenyl ring and the side chain nih.gov. For instance, certain phenyl-substituted derivatives exhibit potent inhibition of soybean lipoxygenase mdpi.com. The lipophilicity (the ability to dissolve in fats or lipids) of the compounds also appears to influence their inhibitory activity, though the relationship is not always linear mdpi.com. The data suggest that modifications to the cinnamic acid scaffold can yield compounds with significant LOX inhibitory potential, a property that may extend to this compound.

Compound ClassExample IC50 Range (µM)Enzyme Source
Multi-target Cinnamic Acids7.4–100Soybean Lipoxygenase

NADPH Oxidase and Myeloperoxidase (MPO) Inhibition in Related Phenols

NADPH oxidase and myeloperoxidase (MPO) are key enzymes involved in the "oxidative burst" of immune cells like neutrophils, a process that generates reactive oxygen species (ROS) to combat pathogens but can also cause tissue damage in chronic inflammation. Phenolic compounds, including cinnamic acid derivatives, are known to interfere with these enzymes.

Cinnamic acids possess antioxidant properties that contribute to their inhibitory effects. They can act as radical scavengers, neutralizing the highly reactive species produced by these enzymes nih.gov. The inhibition of MPO peroxidation activity has been demonstrated for various (E)-2-hydroxy-α-aminocinnamic acids, with some derivatives showing inhibitory activity comparable to reference compounds nih.gov. Molecular docking studies suggest that the functional groups on the cinnamic acid structure, such as the amino and carboxylic acid moieties, are crucial for anchoring the molecule within the active site of MPO, thereby blocking its function nih.gov. While direct inhibition of NADPH oxidase by many simple cinnamic acids is less characterized, their ability to scavenge ROS contributes to mitigating the downstream effects of NADPH oxidase activation.

Anti-inflammatory Pathway Modulation

The anti-inflammatory effects of cinnamic acid derivatives are underpinned by their ability to modulate key signaling pathways that control the expression of inflammatory genes.

Downregulation of Inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6)

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) are central mediators of the inflammatory response frontiersin.org. Elevated levels of these molecules are associated with a wide range of inflammatory diseases frontiersin.org. A key mechanism of anti-inflammatory action for many compounds is the suppression of these cytokines.

Research on related compounds, such as trans-4-methoxycinnamaldehyde, has shown a significant ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger nih.gov. This inhibition is achieved by targeting the upstream signaling pathways that control the transcription of cytokine genes. By suppressing the expression of key pro-inflammatory cytokines, these compounds can effectively dampen the inflammatory cascade. This suggests a plausible mechanism for the potential anti-inflammatory activity of this compound.

Role of Specific Signaling Pathways (e.g., Mincle Signal Pathway)

The cellular response to inflammatory stimuli is controlled by a complex network of signaling pathways. While the Mincle (Macrophage-inducible C-type lectin) signaling pathway has not been directly studied in relation to this compound, it represents a relevant pathway in innate immunity. Mincle is a receptor that recognizes pathogens and signals for the production of inflammatory cytokines, including TNF-α and IL-6 nih.gov.

More broadly, cinnamic acid derivatives are known to modulate other critical inflammatory signaling pathways. For example, trans-4-methoxycinnamaldehyde has been found to exert its anti-inflammatory effects by inactivating the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways nih.gov. The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6 mdpi.com. Similarly, the JNK pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) family, is also involved in the production of inflammatory mediators mdpi.com. By inhibiting the activation of transcription factors like NF-κB and AP-1 (which includes c-Jun), cinnamic acid derivatives can effectively block the inflammatory response at a fundamental level.

Structure Activity Relationship Sar and Computational Chemoinformatic Investigations

Elucidation of Structural Determinants for Biological Efficacy

The structure-activity relationship (SAR) for cinnamic acid derivatives reveals that the nature, position, and number of substituents on the molecule are critical in defining its biological effects. nih.govnih.gov Modifications to the phenyl ring and the acrylic acid functional group can enhance or decrease the efficacy of these compounds. nih.govsemanticscholar.org

Role of Alkyl and other Moieties in Ester and Amide Derivatives

Modification of the carboxylic acid group of 4-Fluoro-2-methoxycinnamic acid into esters or amides is a common strategy to generate derivatives with altered biological profiles. nih.govmdpi.com This functional group is a key site for structural modification to create more potent bioactive agents. nih.gov

Esters vs. Amides: Comparative studies of cinnamic acid esters and amides have revealed differential activities. In one such study, amide derivatives exhibited more potent free radical scavenging activity, while the corresponding ester derivatives showed stronger inhibitory activities against enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). nih.govjst.go.jpsemanticscholar.org This suggests that converting this compound to an ester might favor neuroprotective applications, while an amide might enhance its antioxidant potential.

Influence of the Ester/Amide Moiety: The specific alcohol or amine used for derivatization also plays a critical role. For instance, esterification of various cinnamic acids with moieties like morpholine and 4-methylpiperidine has been shown to yield compounds with significant antioxidant and hypolipidemic activities. mdpi.com Similarly, the nature of the N-phenyl ring in cinnamamide derivatives influences their activity in activating cellular antioxidant pathways. nih.gov The introduction of an isopropyl group in certain derivatives was suggested to be important for antibacterial activity. mdpi.com

Table 2: Comparative Activities of Cinnamic Acid Ester and Amide Derivatives
Derivative TypeObserved PotencyTarget/ActivityReference
AmidesMore PotentDPPH Free Radical Scavenging (Antioxidant) nih.govjst.go.jpresearchgate.net
EstersMore PotentMonoamine Oxidase B (MAO-B) Inhibition nih.govjst.go.jpsemanticscholar.org
EstersMore PotentButyrylcholinesterase (BChE) Inhibition nih.govjst.go.jp

Stereochemical Considerations and Isomerism in Activity Profiles

Cinnamic acid and its derivatives possess a carbon-carbon double bond in the acrylic acid side chain, which allows for geometric isomerism, resulting in cis (Z) and trans (E) configurations.

Trans vs. Cis Isomers: The trans isomer is the most common and generally more stable form found in nature. nih.gov The specific geometry of the molecule is crucial for its interaction with biological targets. For instance, a study on hydroxycinnamic acid derivatives (HCADs) identified the C7–C8 double bond as a critical structural element for synergistic anticancer activity when combined with other agents. nih.govnih.gov This underscores the importance of the rigid planar structure conferred by the double bond for biological function. While most studies focus on the trans isomer, the biological activity of the cis isomer of this compound could differ significantly and represents an area for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmacareerinsider.comscribd.com This approach helps in designing and predicting the activity of new molecules, including novel antimicrobial agents. nih.gov

Development of Predictive Models for Antimicrobial Activity

QSAR models are developed to predict the antimicrobial potency of compounds before their synthesis, saving time and resources. For cinnamic acid derivatives, QSAR studies have been employed to understand their antimicrobial properties. mdpi.com The process typically involves calculating various molecular descriptors for a set of related compounds and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. researchgate.net A successful QSAR model can identify the key structural features that govern antimicrobial action. nih.gov For a series of hydroxamic acid derivatives, a 2D-QSAR model was developed that successfully predicted antibacterial activity based on a set of calculated molecular descriptors. Such models for derivatives of this compound could predict which modifications would most likely enhance its activity against specific bacterial or fungal strains.

Correlation of Physicochemical Parameters with Biological Responses

The biological activity of a molecule is governed by its physicochemical properties. pharmacareerinsider.com QSAR models correlate these parameters with biological responses. researchgate.net Key parameters often considered include:

Lipophilicity (Hydrophobicity): Usually described by the partition coefficient (log P), this parameter is crucial for a drug's ability to cross cell membranes. pharmacareerinsider.comscribd.com For antimicrobial cinnamic acid derivatives, lipophilicity can influence the interaction with the bacterial cell wall. mdpi.com However, the relationship is not always linear; an optimal level of lipophilicity often exists for maximum activity. mlsu.ac.in

Electronic Parameters: These parameters, such as the Hammett substitution constant (σ), describe the electron-donating or electron-withdrawing ability of substituents on the phenyl ring. pharmacareerinsider.commlsu.ac.in Electronic effects are known to influence the biological activity of cinnamamides, affecting their ability to act as Michael acceptors, which can be crucial for their mechanism of action. nih.gov

Steric Parameters: These descriptors, like Taft's steric parameter (Es) and molar refractivity, quantify the size and shape of the molecule or its substituents. pharmacareerinsider.comscribd.com Steric factors can influence how well a molecule fits into the active site of a target enzyme or receptor. scribd.com

In QSAR studies, these parameters are used to generate equations that can predict activity. For example, a model might take the form: log(1/C) = k1(log P) - k2(log P)² + k3(σ) + k4(Es) + k5, where 'C' is the concentration required for a biological effect. mlsu.ac.in By analyzing these correlations, researchers can rationally design more effective derivatives of this compound.

Comparative Analysis of Related Fluoro- and Methoxy-Substituted Aromatic Compounds

The introduction of fluorine and methoxy (B1213986) groups to aromatic compounds like cinnamic acid can significantly alter their physicochemical properties and, consequently, their biological and material characteristics. A comparative analysis of related structures reveals predictable trends and some unexpected outcomes that are crucial for the rational design of molecules with desired functionalities. The electronic nature of these substituents—fluorine being strongly electronegative and the methoxy group acting as a resonance electron-donating group—plays a pivotal role in modulating properties such as lipophilicity, bioavailability, and reactivity.

Impact of Fluorine and Methoxy Groups on Lipophilicity and Bioavailability

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The addition of fluorine and methoxy groups to an aromatic ring has distinct effects on a molecule's lipophilicity.

The methoxy group, on the other hand, generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than a fluorine atom in many contexts. The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, which can influence its interaction with biological membranes and aqueous environments. The interplay between the electronic effects of fluorine and the methoxy group in a molecule like this compound is therefore of great interest for predicting its behavior in biological systems.

The bioavailability of a compound is closely linked to its lipophilicity. A compound that is too hydrophilic may have poor membrane permeability, while a compound that is excessively lipophilic might be poorly soluble in aqueous media and prone to metabolic breakdown. Therefore, the strategic placement of fluoro and methoxy substituents is a key strategy in medicinal chemistry to fine-tune the lipophilicity for optimal bioavailability. Research on related methoxy derivatives of cinnamic acid suggests that methylation can lead to higher oral absorption and metabolic stability compared to their hydroxylated counterparts nih.gov.

CompoundLogP (Predicted)Impact of Substituents
Cinnamic acid1.93Baseline
4-Fluorocinnamic acid2.15Increased lipophilicity due to fluorine.
2-Methoxycinnamic acid2.11Increased lipophilicity due to methoxy group.
4-Methoxycinnamic acid1.85Slightly decreased lipophilicity compared to baseline.
3-Fluoro-4-methoxycinnamic acid2.17Combined effect of fluorine and methoxy group.

Note: The LogP values are predicted values from computational models and are for illustrative purposes to show the general trends of substituent effects.

Positional Isomerism Effects on Biological and Material Properties

The electronic interplay between the substituents and the cinnamic acid backbone is highly dependent on their relative positions (ortho, meta, or para). For example, a methoxy group in the para position can exert a strong electron-donating effect through resonance, which can influence the reactivity of the acrylic acid side chain. A fluorine atom, with its strong inductive electron-withdrawing effect, will modulate the electronic properties of the ring differently depending on its location relative to the other functional groups.

In the context of biological activity, positional isomers can exhibit varied binding affinities to target proteins. The specific arrangement of substituents can affect the molecule's shape, conformational flexibility, and the presentation of key interacting groups. For instance, the ability of a molecule to fit into the active site of an enzyme can be drastically altered by moving a substituent from one position to another.

From a material science perspective, positional isomerism can influence crystal packing, melting point, solubility, and photophysical properties. The arrangement of substituents affects the intermolecular forces, such as hydrogen bonding and π-π stacking, which are crucial in determining the bulk properties of the material. For example, different isomers of a substituted cinnamic acid could have different liquid crystal properties or could form polymers with varying thermal stabilities.

While specific studies on the positional isomers of this compound are limited, general principles from related substituted aromatic compounds can provide insights. The following table illustrates how positional isomerism in a related compound, fluorophenol, affects its acidity (pKa), which is a key determinant of its behavior in biological and chemical systems.

CompoundpKaEffect of Isomerism
Phenol9.95Baseline
2-Fluorophenol8.81Increased acidity due to ortho fluorine.
3-Fluorophenol9.28Moderate increase in acidity from meta fluorine.
4-Fluorophenol9.81Slight increase in acidity from para fluorine.

Note: The pKa values are for fluorophenol isomers and are used here to illustrate the principle of positional isomerism effects on a key chemical property.

Quantum Chemical Calculations for Electronic and Vibrational Properties

DFT is a widely used computational method for investigating the structural and electronic properties of molecules. rsisinternational.org The B3LYP functional combined with a basis set like 6-311++G(d,p) is frequently employed for accurate predictions of molecular structures, electronic properties, and vibrational frequencies of organic compounds. scielo.org.mx

A key application of DFT is the prediction of various spectroscopic data, which can then be compared with experimental results for validation. scielo.org.mx

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational analysis can predict the frequencies of characteristic functional groups. For instance, in cinnamic acid, the broadband corresponding to the O-H stretch is a prominent feature. scielo.org.mx For this compound, DFT would predict the vibrational modes for the C=O (carbonyl), O-H (hydroxyl), C-F (fluoro), and C-O (methoxy) stretches, among others. The calculated wavenumbers for the related trans-4-(trifluoromethyl)cinnamic acid have shown good correlation with experimental FTIR and FT-Raman spectra. niscpr.res.in

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra. These calculations can predict the absorption wavelengths (λmax) which are influenced by the electronic transitions between frontier molecular orbitals. researchgate.net The methoxy and fluoro substituents on this compound would be expected to cause shifts in the absorption bands compared to cinnamic acid itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. scielo.org.mx These predictions are valuable for confirming the molecular structure and assigning experimental signals to specific atoms within the molecule.

Electronic parameters derived from DFT calculations provide deep insights into the reactivity and stability of a molecule. rsisinternational.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For the analogous compound trans-4-methoxycinnamic acid, DFT calculations have determined the following electronic properties: rsisinternational.org

Electronic ParameterValue (eV)
HOMO Energy-5.9160
LUMO Energy-1.6275
HOMO-LUMO Energy Gap4.2885

This data is for the related compound trans-4-methoxycinnamic acid and serves as an illustrative example. rsisinternational.org

The moderate energy gap for trans-4-methoxycinnamic acid indicates good stability. rsisinternational.org The introduction of a fluorine atom in this compound would likely lower the HOMO and LUMO energy levels due to its electron-withdrawing nature, potentially altering the energy gap and thus the molecule's reactivity profile.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein receptor or enzyme. nih.gov These methods are fundamental in drug discovery for predicting binding modes and affinities. nih.gov

Molecular docking software, such as AutoDock Vina, is used to place the ligand into the binding site of a protein and score the interaction. nih.gov The process involves preparing the 3D structures of both the ligand and the protein. Water molecules and pre-existing ligands are typically removed from the protein structure, and hydrogen atoms are added. nih.gov

The docking simulation then explores various possible conformations of the ligand within the protein's active site, calculating the binding affinity for each pose. nih.gov The result is a prediction of the most favorable binding orientation. The analysis of these interactions reveals which amino acid residues in the binding site are involved in hydrogen bonds, hydrophobic interactions, or van der Waals forces with the ligand. researchgate.net For example, in a study of 4-methoxycinnamic acid with the enzyme tyrosinase, docking revealed that the compound forms a complex within the catalytic center through hydrogen bonds and hydrophobic forces. researchgate.net

Docking studies can elucidate the mechanism of enzyme inhibition. By occupying the active site where the natural substrate would normally bind, a ligand can act as a competitive inhibitor. researchgate.net Kinetic analyses on 4-methoxycinnamic acid showed it to be a noncompetitive inhibitor of tyrosinase, while 4-hydroxycinnamic acid was a competitive inhibitor. researchgate.net

The binding affinity, typically expressed in kcal/mol, is a key output of docking simulations. A lower (more negative) binding energy indicates a higher affinity between the ligand and the protein. nih.gov The introduction of fluorine into a ligand can significantly enhance binding affinity. Fluorine's high electronegativity allows it to participate in favorable electrostatic interactions and can lead to the formation of stabilized "transition state analogue" complexes with target enzymes. nih.govresearchgate.net Therefore, this compound would be hypothesized to be a potent inhibitor for certain enzymes, with its binding affinity and specific inhibitory mechanism being predictable through detailed docking and molecular dynamics simulations.

Advanced Computational Chemistry and Molecular Modeling Studies

Computational Approaches to Design Novel Bioactive Derivatives

The rational design of novel bioactive derivatives of 4-fluoro-2-methoxycinnamic acid is significantly enhanced by advanced computational chemistry and molecular modeling techniques. These in silico methods provide deep insights into the structure-activity relationships (SAR) and allow for the prediction of biological activity, thereby guiding the synthesis of more potent and selective compounds. Key computational approaches employed in this endeavor include molecular docking and quantitative structure-activity relationship (QSAR) studies.

Molecular Docking Simulations:

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in designing derivatives of this compound by elucidating their potential binding modes and affinities with various biological targets. For instance, in the pursuit of novel antifungal agents, molecular docking studies have been performed on a series of cinnamic acid derivatives. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein.

One such study focused on the antifungal potential of cinnamic acid derivatives against Candida species. The research identified that the presence of an enoate moiety, along with hydroxyl and methoxy (B1213986) substitutions on the phenyl ring, positively influenced the bioactivity against Candida albicans. nih.gov The docking results suggested that these compounds could bind to multiple targets, including quinone reductase (QR), thymidylate synthase (TS), and serine/threonine protein kinase (ST-PK). nih.gov

In a similar vein, the design of novel anticancer agents often involves docking studies with specific protein targets. For example, fluoro-analogs of combretastatin (B1194345) A-4, which shares structural similarities with this compound, were designed using a structure-based approach targeting the colchicine (B1669291) binding site of tubulin. nih.gov The docking analysis of these designed fluoro-analogs revealed favorable binding energy scores, indicating their potential as potent tubulin polymerization inhibitors. nih.gov

Compound/Analog Target Protein Docking Score (kcal/mol) Reference
Docked CA-4Tubulin (Colchicine Site)-6.98 nih.gov
Docked ColchicineTubulin (Colchicine Site)-7.11 nih.gov
Fluoro-analog Z-13Tubulin (Colchicine Site)-8.6 nih.gov
Ferulic AcidEpidermal Growth Factor Receptor (EGFR)-5.89 fip.org
4-(4-methyl)benzoyloxy-3-methoxycinnamic acidEpidermal Growth Factor Receptor (EGFR)-8.81 fip.org

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed derivatives of this compound before their synthesis, thus saving time and resources.

QSAR studies on cinnamic acid derivatives have been conducted for various biological activities, including antioxidant, antitubercular, and anticancer effects. nih.govmdpi.com These studies typically involve the calculation of a wide range of molecular descriptors, such as electronic, thermodynamic, structural, and spatial properties. nih.gov By employing statistical methods like genetic function approximation (GFA) and genetic partial least squares (G/PLS), QSAR models can identify the key structural features that govern the biological activity. nih.gov

For example, a QSAR study on the lipid peroxidation inhibitory activity of cinnamic and caffeic acid derivatives highlighted the importance of the ketonic oxygen of the acid/amide fragment and the ethereal oxygen on the phenyl ring for optimal activity. nih.gov Such insights are crucial for designing new derivatives of this compound with enhanced antioxidant potential.

Similarly, QSAR models have been developed to describe the antitubercular activity of cinnamic acid derivatives, revealing the significance of geometrical and electronic properties. mdpi.com The information encoded in the descriptors of these models can guide the structural modifications needed to design more potent antitubercular compounds based on the this compound scaffold.

QSAR Model Type Biological Activity Key Descriptors/Features Reference
Descriptor-based QSAR (GFA-spline)Lipid Peroxidation InhibitionKetonic oxygen of amide/acid, Ethereal oxygen on phenyl ring nih.gov
3D Pharmacophore ModelLipid Peroxidation InhibitionEssential pharmacophoric features nih.gov
Hologram QSAR (HQSAR)Lipid Peroxidation InhibitionPrime structural fragments nih.gov
MLR-based QSARAntitubercular ActivityGeometrical and electronic properties mdpi.com

By integrating the findings from molecular docking and QSAR studies, researchers can rationally design novel derivatives of this compound with improved biological profiles for a range of therapeutic applications.

Emerging Research Applications in Materials Science and Biotechnology

Integration into Functional Material Synthesis

The tailored electronic and structural properties of 4-Fluoro-2-methoxycinnamic acid make it a promising candidate for the synthesis of "smart" materials that respond to external stimuli, such as light.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules, known as AIEgens, are induced to emit light strongly upon aggregation in poor solvents or in the solid state. european-mrs.comnih.gov This process is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation, in the aggregated state. researchgate.net

While direct studies on this compound as an AIEgen are not extensively documented, related structures based on the cinnamic scaffold have shown significant AIE properties. Research has demonstrated that imidazole (B134444) derivatives of cinnamic acids, which are weakly emissive in solution, become strong blue emitters in their powdered form. researchgate.net Notably, the emissive properties were particularly enhanced in a derivative possessing two methoxy (B1213986) groups on the cinnamic scaffold, highlighting the positive influence of methoxy substitution on the AIE effect. researchgate.net This suggests that the molecular rigidity imposed by the solid state effectively enhances emission by triggering the restriction of intramolecular motions. researchgate.net Given that the cinnamic scaffold is a key component, it is plausible that this compound could be a valuable building block for developing new AIE materials, where its fluoro and methoxy groups could further modulate the electronic and packing properties to fine-tune the emission characteristics.

Light-responsive wormlike micelles are elongated, flexible aggregates in solution that can undergo reversible changes in their structure and rheological properties upon light irradiation. These systems are of great interest for applications in areas such as controlled drug delivery and smart fluids. Cinnamic acid and its derivatives are excellent candidates for creating such systems due to the trans-cis isomerization of their carbon-carbon double bond under UV light.

A systematic study on various methoxycinnamic acid derivatives has shown their effectiveness in forming light-responsive viscoelastic wormlike micelles when combined with surfactants like cetyltrimethylammonium hydroxide (B78521) (CTAOH). The study revealed that while the number of methoxy groups influenced the viscosity of the micelle solution, the position of the methoxy group had a dominant effect on the UV-light-induced transition. nih.gov Specifically, the presence of an ortho-methoxy moiety (at the 2-position) on the cinnamic acid molecule dramatically enhanced the efficiency of the UV-light-induced trans-cis isomerization. nih.gov For instance, a gel-like binary system of 2-methoxycinnamic acid and CTAOH was transformed into a low-viscosity fluid upon UV irradiation due to the formation of smaller aggregates. nih.gov This finding is directly relevant to this compound, as the 2-methoxy group in its structure would be expected to confer a high degree of light sensitivity, making it a promising component for the development of advanced light-responsive materials.

Role as Precursors and Intermediates in Advanced Synthesis

The reactivity of its carboxylic acid function, its double bond, and its substituted aromatic ring makes this compound a versatile precursor for a wide range of more complex molecules.

Cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools in synthetic organic chemistry for forming carbon-carbon bonds. Cinnamic acid derivatives are frequently used as substrates in these reactions. For example, the palladium-catalyzed Mizoroki–Heck reaction of aryl halides with acrylates is a common method for synthesizing substituted cinnamic acid derivatives. jocpr.com The presence of fluoro and methoxy groups on the aromatic ring of this compound can influence the reactivity and regioselectivity of such coupling reactions, providing a pathway to synthesize a diverse array of complex molecules. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group can be strategically exploited to direct synthetic outcomes.

The azide (B81097) functional group is a versatile component in organic synthesis, notably for its use in "click chemistry" via the azide-alkyne cycloaddition. Cinnamic acid derivatives have been identified as useful templates for introducing this functionality. Specifically, research has shown that 3-Fluoro-4-methoxycinnamic acid, an isomer of the title compound, can serve as a template for the synthesis of various azido (B1232118) compounds. biosynth.comontosight.ai This precedent strongly suggests that this compound could similarly be used as a starting material to create novel azido-functionalized molecules, which in turn could be used to build complex molecular architectures or bioactive conjugates.

Biotechnological and Enzymatic Approaches in Production and Derivatization

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, are widely used for esterification reactions. Research has demonstrated the successful enzymatic synthesis of commercially important cinnamic acid esters using immobilized lipases like Novozym 435. nih.govsigmaaldrich.com

For example, octyl methoxycinnamate (OMC), a common UV filter, has been efficiently produced from p-methoxycinnamic acid and 2-ethyl hexanol using this enzymatic approach. nih.govjocpr.comsigmaaldrich.com The process achieved high conversion rates (90% within 24 hours) and the enzyme could be reused multiple times without significant loss of activity. nih.govsigmaaldrich.com These findings indicate a strong potential for using similar enzymatic methods for the derivatization of this compound. Such biocatalytic reactions could be employed to synthesize novel esters or amides under mild conditions, potentially leading to new cosmetic ingredients, pharmaceuticals, or other fine chemicals with high purity and reduced environmental impact. nih.gov

Data Tables

Table 1: Summary of Research Applications and Key Findings

Application Area Specific Example/Concept Key Research Finding/Potential Relevant Substituent(s)
Materials Science Aggregation-Induced Emission (AIE) Cinnamic scaffolds with methoxy groups show enhanced emission in the solid state due to restricted intramolecular motion. researchgate.net 2-Methoxy
Materials Science Light-Responsive Wormlike Micelles The ortho-methoxy group enhances the efficiency of UV-light-induced trans-cis isomerization, leading to changes in viscosity. nih.gov 2-Methoxy
Advanced Synthesis Coupling Reactions The cinnamic acid structure is a common substrate in palladium-catalyzed reactions like the Mizoroki-Heck reaction. jocpr.com Aromatic Ring, Fluoro, Methoxy
Advanced Synthesis Azido Compound Synthesis Isomers like 3-Fluoro-4-methoxycinnamic acid serve as templates for creating azido-functionalized molecules. biosynth.comontosight.ai Aromatic Ring, Fluoro

| Biotechnology | Enzymatic Esterification | Lipases (e.g., Novozym 435) effectively catalyze the synthesis of cinnamate (B1238496) esters with high conversion and reusability. nih.govsigmaaldrich.com | Carboxylic Acid |

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2-methoxycinnamic acid
3-Fluoro-4-methoxycinnamic acid
p-methoxycinnamic acid
Cetyltrimethylammonium hydroxide (CTAOH)
Octyl methoxycinnamate (OMC)
2-ethyl hexanol

Enzymatic Interesterification Reactions

There is currently no available research demonstrating the use of this compound as a substrate or catalyst in enzymatic interesterification reactions. This process, which typically involves the use of lipases to restructure triglycerides, has been explored with other phenolic compounds, but not with this specific fluorinated cinnamic acid derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-2-methoxycinnamic acid, and what experimental conditions optimize yield?

  • Methodology :

  • Stepwise synthesis : Begin with fluorinated benzaldehyde derivatives, utilizing Horner-Wadsworth-Emmons olefination or Knoevenagel condensation with malonic acid derivatives under acidic catalysis.
  • Key reagents : Use 4-fluoro-2-methoxybenzaldehyde and diethyl phosphonoacetate for olefination. Reaction temperatures should be maintained at 60–80°C in anhydrous DMF or THF to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

Q. How can spectroscopic techniques (e.g., FTIR, NMR) distinguish between cis- and trans-isomers of this compound?

  • Methodology :

  • FTIR/Raman : The trans-isomer exhibits a strong C=C stretching vibration near 1630 cm⁻¹, while the cis-isomer shows a shifted peak due to reduced conjugation. Methoxy C-O stretching (~1250 cm⁻¹) and fluorine-induced electronic effects further differentiate isomers .
  • NMR : In 1H^{1}\text{H}-NMR, the trans-isomer’s vinyl protons resonate as a doublet (J ≈ 16 Hz), whereas cis protons show smaller coupling constants (J ≈ 12 Hz). 19F^{19}\text{F}-NMR chemical shifts vary with substituent orientation .

Q. What biological targets or mechanisms are associated with this compound in preliminary studies?

  • Methodology :

  • Enzyme inhibition assays : Screen against tyrosine kinases or cyclooxygenases (COX-2) using fluorometric or colorimetric substrates. Structural analogs (e.g., ferulic acid derivatives) suggest potential anti-inflammatory activity .
  • Receptor binding studies : Radiolabeled analogs can assess affinity for G-protein-coupled receptors (GPCRs) linked to metabolic pathways.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict sites for electrophilic/nucleophilic attack. Compare with experimental vibrational spectra for validation .
  • Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 or estrogen receptors. Fluorine’s electronegativity enhances binding via halogen bonding in hydrophobic pockets .

Q. How to resolve contradictions in reported bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Methodology :

  • Meta-analysis : Apply PRISMA guidelines to systematically review literature (e.g., PubMed, TOXLINE) and identify variables like assay conditions (pH, temperature) or impurity profiles .
  • Dose-response validation : Replicate studies with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and orthogonal assays (e.g., SPR for binding kinetics) to confirm reproducibility .

Q. What are the stability profiles of this compound under varying pH, temperature, and light exposure?

  • Methodology :

  • Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via UPLC-PDA-MS to identify hydrolytic or oxidative byproducts (e.g., defluorination products) .
  • Photostability : Use ICH Q1B guidelines with a xenon lamp (1.2 million lux hours). Fluorine’s electron-withdrawing effect may reduce UV-induced degradation compared to non-fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.